molecular formula C7H7FN2O2 B14791801 2,6-Diamino-4-fluorobenzoic acid

2,6-Diamino-4-fluorobenzoic acid

Katalognummer: B14791801
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: HLSUBPBKSRDFAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diamino-4-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 6th positions, and a fluorine atom is substituted at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the preparation of 2-amino-4-fluorobenzoic acid from 4-fluorobenzyl alcohol, which is then further reacted to introduce the second amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diamino-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include fluoride salts for fluorination, acyl chlorides for amide formation, and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, condensation with acyl chlorides can yield amides, while nucleophilic substitution can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-Diamino-4-fluorobenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-diamino-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-fluorobenzoic acid
  • 2,6-Dimethylbenzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

2,6-Diamino-4-fluorobenzoic acid is unique due to the presence of both amino and fluorine substituents on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H7FN2O2

Molekulargewicht

170.14 g/mol

IUPAC-Name

2,6-diamino-4-fluorobenzoic acid

InChI

InChI=1S/C7H7FN2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,9-10H2,(H,11,12)

InChI-Schlüssel

HLSUBPBKSRDFAY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)C(=O)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.